N-Ethylbenzanilide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
16466-44-7 |
|---|---|
Molecular Formula |
C15H15NO |
Molecular Weight |
225.28 g/mol |
IUPAC Name |
N-ethyl-N-phenylbenzamide |
InChI |
InChI=1S/C15H15NO/c1-2-16(14-11-7-4-8-12-14)15(17)13-9-5-3-6-10-13/h3-12H,2H2,1H3 |
InChI Key |
VSURRQZMKWVYIC-UHFFFAOYSA-N |
SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=CC=CC=C2 |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=CC=CC=C2 |
Other CAS No. |
16466-44-7 |
Origin of Product |
United States |
Foundational Aspects and Significance in Organic Synthesis
N-Ethylbenzanilide serves as a valuable substrate and intermediate in a variety of organic transformations. Its foundational importance lies in the reactivity of the N-alkyl-N-aryl amide functionality, which can be manipulated to introduce a diverse range of chemical entities.
One of the significant applications of this compound is in the synthesis of more complex molecules. For instance, it can be a precursor in the preparation of ortho-hydroxylated benzanilides. rsc.orgrsc.org These hydroxylated compounds are recognized as an important class of bioactive molecules, with the position of the hydroxyl group influencing their biological activities. rsc.orgrsc.org The synthesis of these derivatives often involves regioselective C(sp2)–H hydroxylation, a modern synthetic strategy that allows for the direct introduction of a hydroxyl group at a specific position on the aromatic ring. rsc.orgrsc.org Research has shown that this compound can undergo such transformations with excellent reactivity and regioselectivity, yielding desired phenol (B47542) products. rsc.orgrsc.org
Furthermore, this compound and its derivatives play a role in the manufacturing of dyes. worlddyevariety.comlookchem.comalibaba.com For example, 3′-Methyl-4′-amino-N-ethylbenzanilide is used as a diazo component which is then coupled with other compounds, such as 4-Hydroxynaphthalene-1-sulfonic acid, to produce acid dyes. worlddyevariety.comalibaba.com These dyes are utilized for coloring materials like wool and silk. worlddyevariety.com
The compound also finds utility as a plasticizer, particularly in propellant formulations. google.comnih.gov Plasticizers are additives that increase the flexibility and workability of a material. researchgate.net In the context of propellants, this compound can act as a gelatinizer for nitrocellulose. google.com
Interactive Data Table: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C15H15NO |
| Molecular Weight | 225.286 g/mol |
| Density | 1.107 g/cm³ |
| Boiling Point | 355.3 °C at 760 mmHg |
| Flash Point | 159.7 °C |
| Refractive Index | 1.606 |
| LogP | 3.35330 |
The data in this table is sourced from chemsrc.com.
Interactive Data Table: Spectroscopic Data of this compound
| Spectroscopy | Data |
| IR (neat) | 3060, 2975, 2934, 1635, 1491, 1385, 1301, 1116, 764, 695 cm⁻¹ |
| ¹H NMR (400 MHz, CDCl₃) | δ = 7.31–7.28 (m, 2 H), 7.22–7.11 (m, 6 H), 7.01–6.99 (m, 2 H), 3.93–3.89 (m, 2 H), 1.25 (t, J = 7.2 Hz, 3 H) |
| ¹³C NMR (100 MHz, CDCl₃) | δ = 170.4, 143.6, 136.5, 129.4, 129.1, 128.7, 127.9, 127.7, 126.6, 47.5, 13.0 |
The spectroscopic data is sourced from thieme-connect.com.
Contextualization Within Benzanilide Chemistry
Established and Evolving Synthetic Approaches
The construction of the this compound molecule is typically achieved through a sequential process involving the formation of the core benzanilide amide bond, followed by the introduction of the N-ethyl group.
The foundational step in synthesizing this compound is the creation of the benzanilide backbone. This is classically achieved through a condensation reaction, most notably the Schotten-Baumann reaction. vedantu.comslideshare.net This method involves the acylation of aniline with benzoyl chloride.
The reaction mechanism proceeds via the nucleophilic attack of the nitrogen atom of aniline on the electrophilic carbonyl carbon of benzoyl chloride. vedantu.com This is followed by the elimination of a proton and a chloride ion to form the stable amide linkage. The reaction is typically conducted in the presence of a base, such as aqueous sodium hydroxide (B78521) or pyridine, which serves to neutralize the hydrochloric acid (HCl) byproduct that is formed. vedantu.comslideshare.net This neutralization is crucial as it prevents the protonation of the unreacted aniline, which would render it non-nucleophilic and halt the reaction.
Alternative methods for forming the benzanilide core include the Schmidt reaction, which uses an azide (B81097) with a carbonyl compound, and native chemical ligation (NCL), a technique that can form the aromatic amide bond in aqueous solutions by coupling a benzoyl thioester with an o-mercaptoaniline fragment. slideshare.netnih.gov
Once the benzanilide scaffold is in place, the subsequent step is N-alkylation to introduce the ethyl group, yielding this compound. A significant challenge in the N-alkylation of primary amines is the potential for polyalkylation; however, starting with the pre-formed benzanilide amide mitigates this issue. capes.gov.br
A common laboratory method involves the deprotonation of the amide nitrogen in benzanilide using a strong base, such as lithium diisopropylamide (LDA), to form an amide anion. This highly nucleophilic anion then reacts with an ethylating agent, like iodoethane (B44018) or a trialkyl phosphate (B84403), in an SN2 reaction to furnish this compound. thieme-connect.com Research has demonstrated high yields for this transformation under specific conditions. thieme-connect.com For instance, the use of LDA and triethyl phosphate in tetrahydrofuran (B95107) (THF) has been reported to produce this compound in excellent yield. thieme-connect.com
Modern approaches also include microwave-assisted N-alkylation, which can accelerate the reaction in the presence of a phase transfer catalyst. amazon.com The alkylation of the amide nitrogen not only adds a specific functional group but also significantly alters the conformational properties of the molecule by removing the potential for intramolecular hydrogen bonding. nih.gov
| Entry | Starting Material | Base | Alkylating Agent | Solvent | Yield | Reference |
| 1 | Benzanilide | LDA | Triethyl Phosphate | THF | 99% | thieme-connect.com |
Table 1: Representative N-Alkylation for this compound Synthesis.
Regioselective C-H Hydroxylation Protocols for Benzanilide Scaffolds
Directing group-assisted C-H bond activation is a powerful strategy for the late-stage functionalization of complex molecules. researchgate.netscispace.com For N-alkyl-benzanilides like this compound, the amide carbonyl group can act as an effective directing group to guide transition metal catalysts to specific C-H bonds on the aromatic rings, enabling regioselective hydroxylation. researchgate.net
Palladium catalysis is a well-established tool for C-H functionalization. mdpi.com In the context of N-alkyl-benzanilide scaffolds, palladium(II) catalysts, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), have been shown to selectively promote hydroxylation at the ortho-position of the benzoyl ring. researchgate.netrsc.org This regioselectivity is primarily governed by electronic effects. researchgate.netrsc.org The reaction typically proceeds through a palladacycle intermediate, where the palladium center coordinates to the amide oxygen and activates a C-H bond on the benzoyl moiety. Various oxidants can be employed to facilitate the final hydroxylation step. Studies on the closely related N-methyl-benzanilide have shown that catalysts like Pd(OAc)₂, Pd(acac)₂, and Pd(TFA)₂ are effective, providing the desired ortho-hydroxylated product with good yields. rsc.org
| Entry | Substrate | Catalyst (5 mol%) | Oxidant | Solvent | Product | Yield | Reference |
| 1 | N-Methyl-benzanilide | Pd(OAc)₂ | K₂S₂O₈ | TFA/TFAA | ortho-OH on Benzoyl Ring | 70% | rsc.org |
| 2 | N-Methyl-benzanilide | Pd(acac)₂ | K₂S₂O₈ | TFA/TFAA | ortho-OH on Benzoyl Ring | 67% | rsc.org |
| 3 | N-Methyl-benzanilide | Pd(TFA)₂ | K₂S₂O₈ | TFA/TFAA | ortho-OH on Benzoyl Ring | 57% | rsc.org |
Table 2: Palladium-Catalyzed C-H Hydroxylation of N-Methyl-benzanilide. (Note: N-Ethyl-benzanilide exhibits similar reactivity and regioselectivity. rsc.org)
Ruthenium catalysts offer a complementary, regio-divergent approach to the functionalization of benzanilide scaffolds. nih.govresearchgate.netacs.org Unlike palladium, ruthenium(II) catalysts, such as [RuCl₂(p-cymene)]₂, direct C-H activation and subsequent hydroxylation to the ortho-position of the anilide ring (the N-phenyl group). researchgate.netresearchgate.net This remarkable switch in regioselectivity is attributed to steric factors, where the bulky ligand on the ruthenium center favors the formation of a six-membered ruthenacycle intermediate involving the less sterically hindered anilide ring. researchgate.netrsc.orgnih.gov
Research has demonstrated that using [RuCl₂(p-cymene)]₂ as the catalyst with potassium persulfate (K₂S₂O₈) as the oxidant in a trifluoroacetic acid (TFA)/trifluoroacetic anhydride (B1165640) (TFAA) solvent system leads to high yields of the anilide-hydroxylated product. researchgate.netresearchgate.net This regio-divergent capability, where the choice of metal catalyst (Pd vs. Ru) dictates the site of hydroxylation, is a powerful tool for generating structural diversity. researchgate.netrsc.org
| Entry | Substrate | Catalyst (5 mol%) | Oxidant | Solvent | Product | Yield | Reference |
| 1 | Benzanilide | [RuCl₂(p-cymene)]₂ | K₂S₂O₈ | TFA/TFAA | ortho-OH on Anilide Ring | 93% | researchgate.net |
Table 3: Ruthenium-Catalyzed C-H Hydroxylation of Benzanilide.
Diversification Strategies for this compound Analogs
Diversification strategies aim to generate libraries of structurally related compounds from a common scaffold. cjournal.czunibo.it For this compound, several synthetic handles can be manipulated to create a wide array of analogs.
Varying the N-Alkyl Group: The N-alkylation protocol is not limited to an ethyl group. By using different alkylating agents, a range of N-alkyl-benzanilides (e.g., N-methyl, N-benzyl, N-pentyl) can be synthesized, allowing for the systematic study of how the size and nature of this substituent affect molecular properties. thieme-connect.comnih.gov
Substitution on Aromatic Rings: Analogs can be created by starting with substituted anilines or benzoyl chlorides. For example, using a p-anisidine (B42471) derivative in the initial condensation step would yield a methoxy-substituted benzanilide, which can then be N-ethylated. thieme-connect.com This allows for the introduction of various electronic and steric features onto either aromatic ring.
Regioselective C-H Functionalization: As discussed previously, the regio-divergent C-H hydroxylation catalyzed by palladium and ruthenium is a powerful diversification strategy. researchgate.netrsc.org It allows for the selective synthesis of two distinct classes of ortho-hydroxylated analogs from the same this compound precursor. This strategy can be extended to other C-H functionalization reactions, such as amidation and arylation, further expanding the chemical space accessible from the benzanilide core. mdpi.comnih.gov
These strategies, individually or in combination, provide a robust platform for the diversity-oriented synthesis of this compound analogs, facilitating the exploration of structure-activity relationships in various applications.
Synthesis of Ortho-Hydroxylated Benzanilides
The introduction of a hydroxyl group at the ortho position of the benzanilide core is a key transformation, often yielding compounds with significant biological activity. A notable strategy involves the regioselective C(sp²)–H hydroxylation, which allows for the direct installation of a hydroxyl group onto the aromatic ring. This method has been demonstrated to be highly effective for preparing a wide array of ortho-hydroxylated-N-alkyl-benzanilides with excellent regioselectivity. rsc.org
The choice of metal catalyst is crucial for controlling the regioselectivity of the hydroxylation. For instance, in the presence of a Pd(II) catalyst, hydroxylation typically occurs at the ortho-position of the acylated amine group. Conversely, using a Ru(II) catalyst directs the hydroxylation to the ortho-position of the carbonyl group. rsc.org This catalyst-dependent selectivity provides a powerful tool for accessing specific isomers. The reaction conditions, including the choice of oxidant, also play a significant role. Potassium persulfate (K₂S₂O₈) has been identified as a superior oxidant for these transformations. rsc.org
The substrate scope for this methodology is broad, tolerating various functional groups on both aromatic rings, including halides, methyl, ester, trifluoromethyl, and nitro groups. rsc.org Even sterically hindered substrates can undergo hydroxylation with high regioselectivity. rsc.org For example, N-ethyl-benzanilide can be successfully hydroxylated to produce the desired ortho-phenol products with excellent reactivity and regioselectivity. rsc.orgrsc.org
Sequential Hydroxylation and Deprotection Techniques
A powerful extension of the ortho-hydroxylation strategy is the use of sequential hydroxylation and deprotection techniques. This approach allows for the synthesis of ortho-hydroxylated benzanilides with an unprotected N–H group, which are also an important class of bioactive molecules. rsc.orgrsc.org
The process begins with an N-alkylated benzanilide, such as an N-benzyl-benzanilide. This substrate undergoes regioselective ortho-hydroxylation as described previously. Following the hydroxylation step, the N-alkyl group is removed through a deprotection procedure. For N-benzyl groups, this can be readily achieved under acidic or hydrogenation conditions to yield the final ortho-hydroxylated-N–H-benzanilide product. rsc.orgrsc.org This "hydroxylation and deprotection" strategy provides a versatile route to two distinct types of ortho-hydroxylated benzanilides from a common precursor. rsc.org
Furthermore, this sequential approach can be employed to create more complex molecules. For instance, dihydroxylated products can be obtained through a two-step hydroxylation process using different catalysts (e.g., Pd and Ru) to direct the hydroxylation to specific positions. rsc.org This highlights the modularity and power of combining hydroxylation and deprotection steps in the synthesis of functionalized benzanilides. researchgate.net
Modern Approaches in Amide Synthesis
The synthesis of amides, a fundamental transformation in organic chemistry, has been significantly advanced by modern techniques that prioritize speed, efficiency, and environmental friendliness. ucl.ac.uk These approaches are highly applicable to the synthesis of this compound and its derivatives.
Microwave-Assisted Synthetic Routes
Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, including amide bond formation. ajol.infonih.govmdpi.com This technique utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to dramatically reduced reaction times and improved yields compared to conventional heating methods. oatext.comresearchgate.net
For the synthesis of this compound derivatives, microwave irradiation can be employed in various steps. For example, a three-step synthesis of N-benzylamide non-steroidal anti-inflammatory drug (NSAID) conjugates utilized a microwave-assisted bimolecular nucleophilic substitution as the final step. nih.gov In another application, N-alkylation of benzotriazole (B28993) was achieved with good yields using microwave irradiation. nih.gov The synthesis of various heterocyclic compounds, which can be precursors or derivatives of benzanilides, has also been successfully achieved under microwave conditions. ajol.infomdpi.com
The general procedure for microwave-assisted synthesis often involves placing the reactants, sometimes with a catalyst, in a microwave-safe vessel and irradiating the mixture for a short period. ajol.infooatext.com This method is not only faster but can also be more energy-efficient than traditional methods.
Solvent-Free and Green Chemistry Methodologies
In line with the principles of green chemistry, solvent-free synthesis has gained significant traction as a method to reduce environmental impact. researchgate.netzenodo.org These reactions are performed without a solvent, which minimizes waste and can simplify purification. researchgate.netzenodo.org
Solvent-free conditions can be achieved through various techniques, including mechanochemistry (ball milling) and direct heating of the neat reactants. researchgate.netzenodo.org For amide synthesis, a simple and efficient solvent-free procedure involves the trituration of a carboxylic acid and urea (B33335) with a catalyst like boric acid, followed by direct heating. researchgate.net This method has been shown to produce various amides in good yields with high reaction rates. researchgate.net
The application of green chemistry principles extends beyond just the elimination of solvents. It also encompasses the use of environmentally benign catalysts and reagents. nih.gov For instance, the use of a reusable catalyst like montmorillonite (B579905) K10 clay has been reported for the synthesis of isoindoloquinazolinone derivatives, which contain a γ-lactam unit, a structure related to benzanilides. beilstein-journals.org Biocatalytic cascade reactions using enzymes are also being explored for amide synthesis under mild, aqueous conditions, further advancing the green credentials of these transformations. nih.gov
Multicomponent Reactions (MCRs) for Benzanilide Scaffolds
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a complex product in a single step. tcichemicals.comorganic-chemistry.org This approach is particularly valuable for building molecular diversity and is well-suited for the synthesis of benzanilide-like structures. tcichemicals.com
Several named MCRs, such as the Ugi and Passerini reactions, are isocyanide-based and lead to the formation of α-acylamino amides, which share structural similarities with substituted benzanilides. organic-chemistry.orgnih.gov The Ugi four-component reaction (4CR), for example, combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide product. beilstein-journals.org
While direct synthesis of this compound via a classical MCR might not be straightforward, the principles of MCRs can be applied to generate precursors or derivatives. For instance, a three-component reaction of 2-ethynylanilines, perfluoroalkyl iodides, and carbon monoxide has been used to synthesize quinoline (B57606) derivatives containing a γ-lactam moiety. beilstein-journals.org Another example is the palladium-catalyzed three-component reaction of ethynylbenzamides, secondary amines, and carbon monoxide to yield substituted isoindolinones. beilstein-journals.org These examples demonstrate the power of MCRs in constructing complex heterocyclic systems that can be related to or derived from the benzanilide scaffold.
Mechanistic Elucidation of Reactions Involving N Ethylbenzanilide
Detailed Investigations of C-H Activation Mechanisms
Carbon-hydrogen (C-H) activation is a powerful strategy in organic synthesis that allows for the direct functionalization of C-H bonds. libretexts.org In the context of N-substituted benzanilides, such as N-Ethylbenzanilide, this approach has been pivotal for introducing new functional groups.
Research into the C-H activation of benzanilides has revealed that the choice of transition metal catalyst, such as palladium (Pd) or ruthenium (Ru), can lead to different regioselectivities. rsc.orgrsc.org For instance, in the hydroxylation of N-methylbenzanilide, a closely related analogue of this compound, Pd(II) catalysts favor hydroxylation of the aniline (B41778) ring, while Ru(II) catalysts direct the hydroxylation to the benzoyl ring. rsc.orgrsc.org
Role of Steric and Electronic Factors in Regioselectivity
The regioselectivity of C-H activation in N-substituted benzanilides is a finely tuned interplay of both steric and electronic factors. rsc.orgrsc.org These factors dictate which of the several available C-H bonds on the two aromatic rings will be activated by the metal catalyst.
Electronic Factors: The electronic nature of the aromatic rings and the substituents attached to them plays a crucial role. Electron-rich aromatic rings are generally more susceptible to electrophilic attack by the metal catalyst. In the case of Pd-catalyzed reactions of N-methylbenzanilide, electronic effects are considered dominant. rsc.orgrsc.org The aniline ring, being more electron-rich due to the nitrogen lone pair, is preferentially activated.
Steric Factors: Steric hindrance around the potential C-H activation sites significantly influences the regiochemical outcome. nih.govnih.gov In Ru-catalyzed reactions of N-methylbenzanilide, steric effects are the determining factor. rsc.orgrsc.org The "piano stool" geometry of the Ru(II) catalyst is more crowded than the square planar geometry of Pd(II). rsc.orgrsc.org This increased steric bulk leads to a preference for activating the less hindered C-H bond on the benzoyl ring. The N-ethyl group in this compound, being larger than a methyl group, would be expected to exert a more pronounced steric influence, further directing the regioselectivity.
Computational studies have quantified the activation energies for different pathways, confirming the influence of these factors. For example, replacing the N-methyl group with a smaller hydrogen atom was shown to diminish the steric constraints, leading to a change in the predicted regioselectivity. rsc.org
Table 1: Factors Influencing Regioselectivity in Benzanilide (B160483) C-H Activation
| Factor | Influence on Regioselectivity | Catalyst Example | Dominant Ring for Activation |
|---|---|---|---|
| Electronic | Electron-rich rings are favored for electrophilic palladation. | Palladium (Pd) | Aniline Ring |
| Steric | Less sterically hindered C-H bonds are favored, especially with bulky catalysts. | Ruthenium (Ru) | Benzoyl Ring |
Radical Reaction Pathways in Benzanilide Transformations
While many transformations of benzanilides proceed through ionic or organometallic intermediates, radical reaction pathways offer alternative and complementary routes for functionalization. nih.govrsc.org These pathways involve the generation of highly reactive radical species that can undergo a variety of transformations, including C-C bond formation and dehalogenation. libretexts.org
The initiation of a radical reaction typically requires a radical initiator, which can be a chemical reagent or energy input like light. libretexts.org Once formed, a radical can propagate through a chain reaction mechanism, leading to the desired product. libretexts.org In the context of benzanilides, radical reactions can be initiated at various positions, leading to diverse products. For example, the Hofmann-Löffler-Freytag reaction involves the formation of a nitrogen-centered radical that can abstract a hydrogen atom from a remote carbon, leading to cyclized products. libretexts.org
Recent research has focused on developing new methods for generating radicals from amines and their derivatives. rsc.org These methods provide access to carbon-centered radicals that can participate in a range of synthetic transformations. The study of these radical pathways often involves computational modeling to understand the energy profiles and the nature of the intermediates involved. researchgate.net
Electrophilic and Nucleophilic Reaction Studies
The aromatic rings of this compound can participate in both electrophilic and nucleophilic substitution reactions, although the reactivity is influenced by the amide functionality. unacademy.comlibretexts.org
Electrophilic Aromatic Substitution: The benzoyl ring is deactivated towards electrophilic attack due to the electron-withdrawing nature of the carbonyl group. Conversely, the aniline ring is activated by the nitrogen atom, although this activation is tempered by the electron-withdrawing effect of the adjacent carbonyl group. The N-ethyl group is an activating group. Directing effects will determine the position of substitution on each ring.
Nucleophilic Aromatic Substitution (SNAr): For nucleophilic aromatic substitution to occur, the aromatic ring typically needs to be activated by strongly electron-withdrawing groups, and there must be a good leaving group present. libretexts.orglibretexts.org While unsubstituted benzanilides are generally not reactive towards nucleophiles in this manner, the introduction of appropriate substituents could facilitate such reactions. libretexts.org The mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of the leaving group. libretexts.org The stability of this intermediate is key to the reaction's feasibility. libretexts.org
The amide nitrogen in this compound can also act as a nucleophile, for example, in reactions with alkyl halides. masterorganicchemistry.com However, its nucleophilicity is reduced due to the delocalization of the lone pair into the adjacent carbonyl group. masterorganicchemistry.com
Characterization of Reaction Intermediates and Transition States
The direct observation and characterization of reaction intermediates and transition states are often challenging due to their transient nature and low concentrations. nih.govsolubilityofthings.com However, their study is crucial for a complete understanding of a reaction mechanism. solubilityofthings.com
Reaction Intermediates: These are species that exist at a local energy minimum along the reaction coordinate. masterorganicchemistry.comopenstax.orglibretexts.org In the context of this compound reactions, intermediates can include carbocations, carbanions, radicals, or organometallic complexes. pkusz.edu.cnlibretexts.org For example, in C-H activation reactions, a cyclometalated intermediate is often formed. nih.gov Spectroscopic techniques and trapping experiments are commonly used to detect and characterize these species. nih.gov
Transition States: A transition state represents the highest energy point on the reaction pathway between two intermediates or between reactants and products. masterorganicchemistry.com It is an unstable configuration with partial bonds and cannot be isolated. masterorganicchemistry.com Computational chemistry plays a vital role in determining the structure and energy of transition states. pkusz.edu.cn By modeling the transition states for different possible pathways, chemists can predict which pathway is more favorable and thus understand the origin of selectivity. pkusz.edu.cn For instance, density functional theory (DFT) calculations have been used to investigate the transition states in the C-H activation of benzanilides, providing insights into the factors controlling regioselectivity. researchgate.net
Table 2: Comparison of Reaction Intermediates and Transition States
| Feature | Reaction Intermediate | Transition State |
|---|---|---|
| Energy Level | Local energy minimum on the reaction coordinate. openstax.orglibretexts.org | Local energy maximum on the reaction coordinate. masterorganicchemistry.com |
| Stability | Relatively more stable than transition states; can sometimes be isolated or observed. masterorganicchemistry.com | Highly unstable and cannot be isolated. masterorganicchemistry.com |
| Bonding | Fully formed, albeit often reactive, bonds. | Partially formed and partially broken bonds. masterorganicchemistry.com |
| Lifetime | Longer lifetime compared to a transition state. | Extremely short-lived (femtoseconds). masterorganicchemistry.com |
Stereochemical Outcomes and Control in Benzanilide Synthesis
Stereochemistry is a critical aspect of organic synthesis, particularly when creating chiral molecules. While this compound itself is not chiral, reactions involving this compound can lead to the formation of chiral products, or the stereochemistry of the starting material can influence the outcome of the reaction.
For example, if a reaction creates a new stereocenter, it can lead to a mixture of enantiomers or diastereomers. Controlling the stereochemical outcome is a major goal in modern synthetic chemistry. This can be achieved through the use of chiral catalysts, chiral auxiliaries, or by taking advantage of the inherent stereochemistry of the substrate.
In the context of benzanilide transformations, if a chiral center is present in the molecule, it can direct the approach of a reagent, leading to a diastereoselective reaction. Similarly, the use of a chiral catalyst can enable an enantioselective transformation, where one enantiomer of the product is formed in preference to the other. While specific studies on the stereochemical control in reactions of this compound are not extensively detailed in the provided context, the principles of stereoselective synthesis are broadly applicable. nih.gov Understanding the transition state geometries is often key to explaining and predicting the stereochemical outcomes of such reactions.
Advanced Theoretical and Computational Chemistry Studies of N Ethylbenzanilide
Quantum Chemical Investigations
Quantum chemical investigations of N-Ethylbenzanilide and related compounds form the bedrock of our theoretical understanding. These studies employ a range of computational methods to probe the molecule at an electronic level.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has been a powerful tool for elucidating the reactivity of N-substituted benzanilides. A notable application is in the study of regioselective C(sp²)–H hydroxylation of benzanilides, including this compound. researchgate.netnih.govrsc.orgrsc.org Computational investigations using DFT have revealed that the regioselectivity of these reactions is intricately controlled by both steric and electronic factors. researchgate.netnih.govrsc.orgrsc.org
In the context of palladium-catalyzed reactions, electronic effects are often the dominant factor in determining which C-H bond is activated. nih.gov For N-methyl-benzanilide, which is structurally similar to this compound, the aniline (B41778) ring is more electron-rich and thus more susceptible to electrophilic C-H activation by the palladium catalyst. nih.gov Conversely, in ruthenium-catalyzed hydroxylations, steric effects tend to dictate the regioselectivity. researchgate.netnih.govrsc.orgrsc.org The presence of the N-alkyl group, such as an ethyl group, can create significant steric hindrance that directs the catalyst to the less hindered C-H bond on the benzoyl ring. rsc.org
DFT calculations have also been employed to study the amide-imidol tautomerism of benzanilide (B160483) in inclusion complexes with β-cyclodextrin, using the B3LYP functional with a 3-21G basis set. wiserpub.com These studies provide insights into the structural assignments and stability of different tautomeric forms. wiserpub.com
Table 1: Regioselectivity in C-H Hydroxylation of Benzanilides
| Catalyst | Dominant Factor | Preferred Site of Hydroxylation | Reference |
| Palladium (Pd) | Electronic | Aniline Ring | nih.gov |
| Ruthenium (Ru) | Steric | Benzoyl Ring | rsc.org |
This table summarizes the key factors influencing the regioselectivity of C-H hydroxylation in N-substituted benzanilides as determined by DFT studies.
High-Level Ab Initio Calculations
High-level ab initio molecular orbital calculations have been instrumental in understanding the conformational effects of the amide group on the reactivity of N-substituted benzanilide derivatives. researchgate.net Studies have utilized methods such as MP2/6-31G(d,p) for full geometry optimizations to investigate the relationship between the cis and trans conformations of the amide bond and the reaction yields of oxidative dearomatic cyclization. researchgate.net
These calculations have demonstrated that the relative stability of these conformers can significantly influence the outcome of the reaction. researchgate.net While specific ab initio studies focusing solely on this compound are not prevalent in the literature, the findings from related N-substituted benzanilides provide a strong indication that the conformational preferences of the N-ethyl group would similarly impact its reactivity. researchgate.net
Computational Modeling of Reaction Mechanisms and Kinetics
Computational modeling plays a pivotal role in mapping out the intricate details of reaction mechanisms and predicting their kinetics, offering insights that are often inaccessible through experimental means alone.
Transition State Identification and Energy Barriers
A key aspect of computational reaction mechanism studies is the identification of transition states and the calculation of their associated energy barriers. For the C–H activation of benzanilides, DFT studies have been crucial in elucidating the concerted metalation–deprotonation (CMD) mechanism. researchgate.netnih.gov This mechanism involves a cyclic transition state where the C-H bond is broken and a new metal-carbon bond is formed in a single, concerted step. researchgate.netnih.gov The energy barriers for these transition states are highly dependent on the catalyst and the substitution pattern of the benzanilide. nih.govrsc.org
For instance, in the ruthenium-catalyzed hydroxylation of N-methyl-benzanilide, the transition state leading to activation of the benzoyl C-H bond is favored due to reduced steric repulsion compared to the transition state for aniline C-H activation. rsc.org This difference in energy barriers explains the observed regioselectivity. rsc.org
Reaction Coordinate Analysis
While detailed reaction coordinate analysis specifically for this compound is not extensively documented, the principles can be inferred from studies on similar reactions. A reaction coordinate analysis would involve mapping the potential energy surface along the reaction pathway, from reactants to products, passing through the transition state. This analysis would provide a more granular understanding of the bond-breaking and bond-forming events during the CMD process. It would also allow for the visualization of the structural changes occurring in the this compound molecule and the catalyst as the reaction progresses.
Prediction of Molecular Properties and Spectra
Computational methods are increasingly used to predict various molecular properties and spectra, aiding in the identification and characterization of compounds.
For benzanilides, time-dependent density functional theory (TD-DFT) calculations have been used to support the assignment of UV-visible absorption spectra. rug.nl These calculations can predict the electronic transitions responsible for the observed absorption bands. rug.nl The anomalous dual fluorescence observed for benzanilide has also been investigated with the aid of ZINDO calculations, which assigned the emissions to the two lowest singlet states. acs.org
Furthermore, the prediction of mass spectra for benzanilides has been explored. researchgate.net The fragmentation patterns observed in electron ionization mass spectrometry can be rationalized through computational analysis of the ionized species. For example, the presence of significant [M-X]⁺ signals in 2-substituted benzanilides is interpreted in terms of a cyclization of the ionized molecule to form a protonated 2-arylbenzoxazole, a mechanism supported by computational modeling. researchgate.net While not specific to this compound, these studies provide a framework for predicting and interpreting its mass spectrum.
Table 2: Computationally Studied Properties of Benzanilide Derivatives
| Property | Computational Method | Key Findings | Reference |
| UV-Visible Absorption | TD-DFT | Supports assignment of absorption bands. | rug.nl |
| Fluorescence | ZINDO | Assigns dual fluorescence to two lowest singlet states. | acs.org |
| Mass Spectra | - | Rationalizes fragmentation patterns via cyclization mechanisms. | researchgate.net |
This table highlights some of the molecular properties of benzanilide derivatives that have been investigated using computational methods.
Sophisticated Spectroscopic Characterization of N Ethylbenzanilide
Vibrational Spectroscopy Applications
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and probing the molecular vibrations of N-Ethylbenzanilide.
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum provides a unique molecular fingerprint, revealing the presence of specific functional groups. For this compound, the FT-IR spectrum is characterized by several key absorption bands that confirm its structural features, including the amide group, the aromatic rings, and the ethyl substituent.
The most prominent feature in the FT-IR spectrum of an amide is the C=O stretching vibration, which typically appears as a strong band. In tertiary amides like this compound, this band is expected in the region of 1650 cm⁻¹. The aromatic nature of the two phenyl rings gives rise to characteristic C=C stretching vibrations within the rings, typically observed in the 1600-1450 cm⁻¹ region. specac.com Additionally, the C-H stretching vibrations of the aromatic rings are expected to appear at wavenumbers slightly above 3000 cm⁻¹, while the C-H stretching of the aliphatic ethyl group will be observed just below 3000 cm⁻¹. The C-N stretching vibration of the tertiary amide is generally found in the 1400-1200 cm⁻¹ range. researchgate.netmdpi.com
Table 1: Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Amide | C=O stretch | ~1650 | Strong |
| Aromatic | C=C stretch | 1600-1450 | Medium to Weak |
| Aromatic | C-H stretch | >3000 | Medium to Weak |
| Alkyl (Ethyl) | C-H stretch | <3000 | Medium |
| Amide | C-N stretch | 1400-1200 | Medium |
Raman spectroscopy provides complementary information to FT-IR by detecting the inelastic scattering of monochromatic light. mdpi.com This technique is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum would be expected to show strong bands for the aromatic ring breathing modes and the C=C stretching vibrations. A simulated Raman spectrum of the closely related compound N-benzylaniline provides insight into the expected vibrational modes. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules in solution. researchgate.nethyphadiscovery.com By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides fundamental structural information.
¹H NMR: The proton NMR spectrum of this compound would show distinct signals for the protons of the two aromatic rings and the ethyl group. The aromatic protons would likely appear as a complex multiplet in the range of 7.0-8.0 ppm. The ethyl group would exhibit a quartet for the methylene (B1212753) (-CH₂-) protons, due to coupling with the adjacent methyl protons, and a triplet for the methyl (-CH₃) protons, due to coupling with the methylene protons.
¹³C NMR: The carbon-13 NMR spectrum would reveal the number of unique carbon environments. This compound has several distinct carbon atoms, including the carbonyl carbon of the amide group (expected around 170 ppm), the carbons of the two aromatic rings (typically in the 120-140 ppm range), and the two carbons of the ethyl group (at higher field). ruc.dk
Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the signals observed in 1D spectra and establishing the complete molecular structure. researchgate.netweizmann.ac.ilnih.gov
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show a clear correlation between the methylene and methyl protons of the ethyl group.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). An HSQC spectrum would definitively link the proton signals of the ethyl group and the aromatic rings to their corresponding carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment identifies longer-range correlations between protons and carbons (typically over two to three bonds). The HMBC spectrum would be crucial in establishing the connectivity between the ethyl group, the nitrogen atom, the carbonyl group, and the two phenyl rings. For instance, correlations would be expected between the methylene protons of the ethyl group and the carbonyl carbon, as well as the carbons of the N-phenyl ring.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| C=O | Carbonyl | - | ~170 |
| Phenyl Rings | Aromatic | 7.0 - 8.0 (multiplet) | 120 - 140 |
| -CH₂- | Methylene | Quartet | ~40-50 |
| -CH₃- | Methyl | Triplet | ~10-15 |
Electronic Spectroscopy for Understanding Electronic Structure
Electronic spectroscopy, primarily UV-Vis spectroscopy, provides insights into the electronic transitions within a molecule upon absorption of ultraviolet or visible light. libretexts.orgwikipedia.org These transitions involve the excitation of electrons from lower energy molecular orbitals to higher energy ones.
For this compound, the presence of two phenyl rings and a carbonyl group constitutes a conjugated π-electron system. The UV-Vis spectrum of such a molecule is expected to be dominated by π → π* transitions, which are typically intense and occur at shorter wavelengths (in the UV region). The non-bonding electrons on the nitrogen and oxygen atoms of the amide group could also participate in n → π* transitions, which are generally weaker and may be observed as shoulders on the main absorption bands. libretexts.org The UV-Vis spectrum of the related compound N,N'-Bis(benzylidene)ethylenediamine shows a strong absorption band around 243 nm, which can be attributed to π → π* transitions within the conjugated system. researchgate.net A similar absorption profile would be anticipated for this compound, providing information about the energy levels of its molecular orbitals.
Table 3: Common Chemical Compounds Mentioned
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. For this compound, the absorption of UV radiation is primarily attributed to π → π* transitions within the two aromatic rings (the benzoyl group and the N-phenyl group) and n → π* transitions involving the non-bonding electrons of the carbonyl oxygen and the nitrogen atom. The extended conjugation between the phenyl rings and the amide group influences the position and intensity of the absorption bands.
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) |
|---|---|---|---|
| Benzanilide (B160483) (analog) | Ethanol (B145695) | 266 | Not Reported |
Fluorescence Spectroscopy
Fluorescence spectroscopy provides insights into the electronic excited states of a molecule. Upon absorption of a photon, the molecule is promoted to an excited singlet state. It can then relax to the ground state by emitting a photon at a longer wavelength (fluorescence). The fluorescence properties of benzanilides are known to be sensitive to their molecular conformation and environment.
Research on substituted benzanilides and N-methylbenzanilides has shown that these compounds can exhibit dual fluorescence in nonpolar solvents, with a normal emission band around 330 nm and an anomalous, Stokes-shifted emission at a longer wavelength (around 500 nm). This dual fluorescence is often attributed to the formation of an intramolecular charge transfer (ICT) state. It is plausible that this compound would also exhibit interesting fluorescence behavior, potentially with emission maxima dependent on the solvent environment. The ethyl group on the nitrogen atom may influence the geometry of the molecule and, consequently, the energetics of the excited states and the observed fluorescence spectrum.
| Compound Class | Solvent | Normal Emission (approx. nm) | Anomalous Emission (approx. nm) |
|---|---|---|---|
| Benzanilides/N-methylbenzanilides | Cyclohexane | ~330 | ~500 |
Mass Spectrometry for Molecular Identification and Fragmentation Pathways
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound (C15H15NO), the expected molecular weight is approximately 225.29 g/mol . In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M•+) and subsequent fragmentation.
The fragmentation pattern provides a fingerprint of the molecule's structure. For this compound, key fragmentation pathways are expected to involve the cleavage of the amide bond and bonds adjacent to the aromatic rings and the ethyl group. While a specific mass spectrum for this compound is not publicly available, the fragmentation of the closely related N-methyl-N-phenylbenzamide can provide insights.
Common fragmentation patterns for such aromatic amides include:
α-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom.
Amide bond cleavage: Cleavage of the C-N bond or the C-C(=O) bond.
Rearrangements: Such as the McLafferty rearrangement if appropriate gamma-hydrogens are present, though less likely in this specific structure. Gas-phase Smiles rearrangement reactions have also been observed in deprotonated N-phenylbenzamides. nih.gov
Expected significant fragments for this compound would include:
Benzoyl cation (C6H5CO+): m/z 105, resulting from cleavage of the amide C-N bond. This is often a very stable and abundant ion.
Phenyl cation (C6H5+): m/z 77, from the loss of CO from the benzoyl cation.
N-ethyl-N-phenylaminyl radical cation or related ions: Resulting from cleavage of the benzoyl group.
Loss of an ethyl group: Leading to an ion at m/z 196 (M-29).
| Proposed Fragment | m/z | Origin |
|---|---|---|
| [C6H5CO]+ | 105 | Cleavage of the amide C-N bond |
| [C6H5]+ | 77 | Loss of CO from the benzoyl cation |
| [M - C2H5]+ | 196 | Loss of the ethyl group |
| [M]+• | 225 | Molecular Ion |
Chemometric and Multivariate Statistical Analysis of Spectroscopic Data
In instances where spectroscopic data is complex, such as in mixtures or when subtle spectral changes need to be quantified, chemometric and multivariate statistical methods are employed. These techniques can extract meaningful information from large datasets that might not be apparent from simple visual inspection.
For a compound like this compound, these methods could be applied to:
Quantify its concentration in a mixture where its spectrum overlaps with other components.
Correlate spectral features with specific structural or environmental properties.
Classify samples based on their spectroscopic profiles.
Commonly used multivariate analysis techniques include Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression. uni-saarland.de PCA is an unsupervised method that reduces the dimensionality of the data by finding the principal components, which are linear combinations of the original variables that capture the most variance. PLS is a supervised method that relates the spectral data (X-variables) to a set of response variables (Y-variables), such as concentration. uni-saarland.de
When the spectrum of a sample is a composite of overlapping signals from multiple components, spectral decomposition methods are essential. These algorithms aim to resolve the mixed spectrum into the individual spectra of the pure components and their respective contributions.
One common approach is multivariate curve resolution (MCR), which can decompose a data matrix into the product of two smaller matrices, one representing the pure component spectra and the other their concentration profiles. This is particularly useful in time-resolved spectroscopy or when analyzing a series of mixtures with varying compositions.
Regression methods are fundamental to quantitative spectroscopic analysis. In cases of significant spectral overlap or matrix effects, simple univariate regression (like that used in Beer's Law plots for a single component) is inadequate. Multivariate regression methods, such as Principal Component Regression (PCR) and Partial Least Squares (PLS) regression, are more robust. nih.gov
Principal Component Regression (PCR): This method first performs PCA on the spectral data to generate orthogonal principal components and then uses a subset of these components in a multiple linear regression model to predict the property of interest (e.g., concentration).
Partial Least Squares (PLS) Regression: PLS is similar to PCR but it models both the spectral data and the property data simultaneously, which can lead to more robust calibration models, especially when there is a high degree of correlation in the spectral data. nih.gov
For a system containing this compound and other spectrally similar compounds, a PLS model could be developed using a set of calibration samples with known concentrations. The resulting model could then be used to predict the concentration of this compound in unknown samples from their UV-Vis or other spectroscopic measurements. The performance of such a model is typically evaluated by parameters like the Root Mean Square Error of Prediction (RMSEP) and the coefficient of determination (R²).
| Method | Description | Application to this compound Analysis |
|---|---|---|
| Principal Component Analysis (PCA) | Unsupervised method for dimensionality reduction and data exploration. | Identifying spectral variations in samples containing this compound due to different conditions or impurities. |
| Partial Least Squares (PLS) Regression | Supervised regression method for building predictive models. | Quantitative determination of this compound in mixtures with overlapping spectra. |
| Multivariate Curve Resolution (MCR) | Method for decomposing mixed spectral data into pure component profiles. | Resolving the spectrum of this compound from a complex matrix in time-resolved or mixture analysis. |
Crystallographic Investigations of N Ethylbenzanilide and Its Derivatives
Single Crystal X-ray Diffraction Analysis
Single crystal X-ray diffraction (SCXRD) is a powerful analytical technique that provides definitive information about the internal lattice of crystalline substances. mdpi.com It allows for the precise determination of molecular conformation, geometry, and the nature of intermolecular interactions that dictate the crystal packing. mdpi.comrsc.org
Determination of Precise Molecular Conformation and Geometry
The conformation of benzanilide (B160483) derivatives is a subject of considerable interest. In the solid state, the amide linkage (-CONH-) is generally planar. For secondary benzanilides (where a hydrogen is attached to the nitrogen), a trans conformation of the C-N bond is typically observed, which allows for the formation of strong intermolecular hydrogen bonds. However, for tertiary benzanilides like N-Ethylbenzanilide, where the hydrogen is replaced by an ethyl group, a significant conformational change is expected. Studies on related N-alkylated benzanilides have shown a strong preference for the E (or cis) amide conformation. This leads to a more bent or twisted molecular shape compared to the relatively linear structure of secondary amides. iucr.org
The introduction of the ethyl group on the nitrogen atom in this compound is predicted to induce a significant twist between the two phenyl rings. In related N-substituted benzanilides, the dihedral angle between the benzene (B151609) rings can vary widely depending on the nature and position of substituents. For instance, in N-(3-fluorobenzoyl)benzenesulfonamide, the dihedral angle is 82.73 (10)°. nih.govacs.org For this compound, a substantial dihedral angle between the N-phenyl ring and the benzoyl ring is anticipated due to steric hindrance from the ethyl group.
Elucidation of Supramolecular Assembly and Packing Motifs
The arrangement of molecules in a crystal, known as the crystal packing, is governed by a variety of intermolecular interactions. In the absence of the strong N-H···O hydrogen bonds that dominate the packing of secondary benzanilides, the supramolecular assembly of this compound would be directed by weaker interactions. rsc.org
Research on N-methyl-N-phenylbenzamides, which are close analogs of this compound, shows that the crystal packing is stabilized by a cooperative interplay of weak C-H···O, C-H···π, and π-π stacking interactions. iucr.org These interactions would likely lead to the formation of complex three-dimensional networks. For example, in some N-aryl-2-chloronicotinamides, molecules are linked into sheets or three-dimensional frameworks through a combination of these weak interactions. researchgate.net The specific packing motif of this compound would depend on the subtle balance of these forces, influenced by the conformation imposed by the N-ethyl group.
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)
While this compound lacks the N-H donor for classical hydrogen bonding, it can act as a hydrogen bond acceptor through its carbonyl oxygen. Weak C-H···O hydrogen bonds, involving the aromatic and ethyl C-H groups, are expected to be significant in its crystal structure. rsc.org
Polymorphism and Solid-State Characteristics
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a well-documented phenomenon in benzanilide derivatives. umsl.eduacs.org These different crystalline forms, or polymorphs, can exhibit distinct physical properties. For example, a study on 3-(trifluoromethyl)-N-[2-(trifluoromethyl)phenyl]benzamide revealed the existence of two concomitant dimorphs with different space groups and numbers of molecules in the asymmetric unit. reading.ac.uk
Given that this compound has conformational flexibility and can participate in a variety of weak intermolecular interactions, the existence of polymorphs is a distinct possibility. The specific crystallization conditions, such as the choice of solvent and the rate of cooling, could favor the formation of different polymorphs, each with a unique packing arrangement and stability. The potential for polymorphism in this compound is also suggested by the broad melting point sometimes observed in related compounds, such as certain substituted piperidines.
Advanced Crystallization Techniques
The growth of high-quality single crystals suitable for X-ray diffraction analysis is a critical step in crystallographic investigations. A variety of advanced crystallization techniques can be employed for small organic molecules like this compound and its derivatives.
Commonly used methods include:
Slow Solvent Evaporation: This is a straightforward technique where a near-saturated solution of the compound is allowed to evaporate slowly, leading to the gradual formation of crystals. iucr.org
Solvent/Non-solvent Diffusion: This method involves dissolving the compound in a "good" solvent and then layering a "poor" solvent (in which the compound is less soluble) on top. Crystals form at the interface as the solvents slowly mix. iucr.org
Vapor Diffusion: In this technique, a solution of the compound is placed in a small, open container within a larger sealed vessel containing a more volatile solvent in which the compound is insoluble. The vapor from the outer solvent diffuses into the solution, reducing the solubility of the compound and inducing crystallization. iucr.org
Sublimation: For compounds that are sufficiently volatile and thermally stable, sublimation under reduced pressure can yield high-quality single crystals. iucr.org
The choice of crystallization method and solvent system is crucial and often requires empirical screening to find the optimal conditions for growing crystals of a suitable size and quality for SCXRD analysis. rsc.org For instance, crystals of N-aryl-2-chloronicotinamides were successfully grown from ethanol (B145695) solution. researchgate.net
Coordination Chemistry of N Ethylbenzanilide As a Ligand and in Metal Complexes
Design and Synthesis of N-Ethylbenzanilide-Derived Ligands
The strategic design and synthesis of ligands based on the this compound framework are pivotal for their application in coordination chemistry. A prevalent synthetic methodology involves the functionalization of the this compound scaffold to introduce additional donor atoms, thereby creating multidentate ligands. This approach enhances the stability and influences the geometry of the resulting metal complexes. While simple this compound can act as a monodentate ligand, its derivatives are often designed to chelate metal ions, leading to more robust coordination compounds. d-nb.inforsc.org
A common synthetic route is the ortho-lithiation of this compound, which allows for the regioselective introduction of various functional groups, such as phosphines, at the position ortho to the benzoyl group. This method has been successfully employed to synthesize a range of P,O-donor ligands. These ligands can then be reacted with metal precursors to form coordination complexes. The synthesis is typically conducted under inert conditions to handle air- and moisture-sensitive reagents. The characterization of these newly synthesized ligands relies on standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry, to confirm their structural integrity prior to their use in forming metal complexes. d-nb.info
Metal Complexation Behavior and Stoichiometry
This compound-derived ligands exhibit diverse complexation behavior, forming complexes with varying stoichiometries depending on the ligand's denticity, the metal ion, and the reaction conditions. ekb.eg The stoichiometry of these complexes can range from simple 1:1 metal-to-ligand ratios to more complex arrangements, including dinuclear species. bendola.commdpi.com
The formation of either mononuclear or dinuclear complexes is often influenced by the specific design of the ligand. For instance, a bidentate ligand derived from a single this compound unit will typically form a mononuclear complex. In contrast, ligands incorporating two this compound moieties can bridge two metal centers, resulting in a dinuclear complex. The choice of metal salt and solvent system also plays a crucial role in determining the final stoichiometry of the coordination compound. mdpi.com
Identification of Coordination Modes and Donor Atoms
The coordination of this compound and its derivatives to metal centers can occur through various modes, primarily involving the amide oxygen and any additional donor atoms introduced during the ligand synthesis. While the parent this compound can coordinate in a monodentate fashion through its carbonyl oxygen, its functionalized derivatives often act as bidentate or tridentate ligands. libretexts.org
For instance, in ortho-phosphino-substituted N-ethylbenzanilides, a common coordination mode involves the phosphorus atom and the amide oxygen atom binding to the metal center to form a stable chelate ring. This P,O-bidentate coordination is prevalent in complexes with transition metals like palladium and platinum. The definitive identification of these coordination modes and the specific donor atoms involved is typically achieved through single-crystal X-ray diffraction. Spectroscopic methods such as infrared (IR) and NMR spectroscopy also provide valuable evidence for the coordination in solution. A noticeable shift in the carbonyl stretching frequency in the IR spectrum upon complexation is a strong indicator of coordination through the amide oxygen. asianpubs.orgekb.eg
Geometrical and Electronic Structures of Metal Complexes
The electronic structure of these complexes is a consequence of the interplay between the metal d-orbitals and the ligand orbitals. The σ-donating and π-accepting capabilities of the donor atoms, such as phosphorus and oxygen, modulate the electron density at the metal center. This, in turn, affects the spectroscopic and electrochemical properties of the complex. Computational methods like Density Functional Theory (DFT) are often employed to gain deeper insights into the electronic structure and to rationalize the experimental observations. ua.es
Spectroscopic Characterization of Coordination Compounds
A suite of spectroscopic techniques is indispensable for the thorough characterization of this compound-based coordination compounds. ekb.eg
Infrared (IR) Spectroscopy: A key diagnostic tool, IR spectroscopy reveals a characteristic shift in the carbonyl (C=O) stretching frequency upon coordination of the amide oxygen to the metal center. This shift to lower wavenumbers indicates a weakening of the C=O bond due to the donation of electron density to the metal. asianpubs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR provide information about the ligand environment upon complexation, with shifts in the signals of protons and carbons near the coordination sites. For phosphine-functionalized ligands, ³¹P NMR is particularly powerful, as the coordination to a metal causes a significant change in the chemical shift of the phosphorus nucleus. asianpubs.org
UV-Visible Spectroscopy: The electronic absorption spectra of these complexes display bands arising from d-d transitions within the metal center and charge-transfer transitions between the metal and the ligand. These spectra offer insights into the electronic structure and geometry of the coordination compound. mdpi.com
A summary of typical spectroscopic data for a representative palladium(II) complex with a P,O-ligand derived from this compound is presented in the interactive table below.
| Spectroscopic Technique | Free Ligand | Palladium(II) Complex | Interpretation |
| IR (ν(C=O), cm⁻¹) | ~1650 | ~1610 | Coordination via carbonyl oxygen |
| ³¹P NMR (δ, ppm) | ~ -15 | ~ 30 | Coordination via phosphorus atom |
| ¹³C NMR (δ C=O, ppm) | ~ 170 | ~ 175 | Coordination via carbonyl oxygen |
Electrochemical Studies of this compound Metal Complexes
Electrochemical methods, particularly cyclic voltammetry (CV), are utilized to probe the redox behavior of this compound metal complexes. sathyabama.ac.in These studies provide valuable information regarding the stability of different oxidation states of the metal and the influence of the ligand framework on the complex's electronic properties. rsc.orgmdpi.com
For instance, CV studies on palladium(II) complexes with this compound-derived ligands can elucidate the potentials of the Pd(II)/Pd(0) or Pd(II)/Pd(IV) redox couples. The redox potentials are often sensitive to the electronic nature of the substituents on the ligand. The reversibility of the redox processes can also be assessed, giving an indication of the stability of the complex upon electron transfer. mdpi.com
Supramolecular Architectures from this compound-Metal Interactions
The self-assembly of this compound-metal complexes can lead to the formation of intricate supramolecular architectures. mdpi.comaps.org These extended structures are held together by a combination of coordinative bonds and non-covalent interactions, such as hydrogen bonding and π-π stacking. encyclopedia.pubuclouvain.be
The design of the this compound ligand is crucial in directing the formation of specific supramolecular structures. By incorporating functional groups capable of participating in intermolecular interactions, it is possible to guide the self-assembly process towards desired one-, two-, or three-dimensional networks. Single-crystal X-ray diffraction is the primary technique for the detailed structural characterization of these supramolecular assemblies, providing insights into their packing and connectivity. rsc.org
Structure Reactivity and Structure Property Relationship Studies in N Ethylbenzanilide Chemistry
Methodologies for Investigating Structure-Reactivity Correlations
The investigation of structure-reactivity correlations in N-Ethylbenzanilide and related amides employs a combination of experimental techniques and computational modeling to quantify the impact of structural modifications on chemical behavior.
A primary experimental approach involves the systematic modification of the this compound structure. This can include introducing various substituent groups at different positions on both the benzoyl and the N-phenyl rings. The consequences of these modifications are then observed through kinetic studies of reactions such as hydrolysis.
For instance, the rate of chemical reactions can be significantly altered by the presence of electron-donating or electron-withdrawing groups. Electron-withdrawing groups on the acyl moiety generally increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and thus increasing the rate of hydrolysis. Conversely, electron-donating groups decrease the reaction rate. The steric bulk of substituents, particularly those near the reaction center (ortho positions), can also play a major role, often hindering the approach of a nucleophile and slowing the reaction rate. arkat-usa.orguiowa.edu
The N-ethyl group itself influences both steric and electronic properties. Compared to an N-methyl group, the N-ethyl group is bulkier, which can sterically hinder reactions at the carbonyl group. Electronically, alkyl groups are weakly electron-donating, which can slightly decrease the reactivity of the carbonyl carbon towards nucleophiles. auburn.edu
A diversity-oriented synthesis approach has been utilized to prepare a wide range of ortho-hydroxylated-N-alkyl-benzanilides, demonstrating that N-ethyl-benzanilide can serve as a substrate for regioselective C-H hydroxylation with excellent reactivity. nih.gov This highlights how the parent structure can be systematically modified to generate a library of derivatives for further study.
Quantitative Structure-Reactivity Relationship (QSRR) models are mathematical models that aim to predict the reactivity of a chemical based on its molecular structure. These models are built by finding a statistically significant correlation between a measured reactivity parameter (like a reaction rate constant, k) and calculated molecular descriptors.
A cornerstone of QSRR is the Hammett equation , a linear free-energy relationship that quantifies the influence of meta- and para-substituents on the reactivity of aromatic compounds. libretexts.org The equation is given by:
log(k/k₀) = σρ
Where:
k is the rate constant for the substituted reactant.
k₀ is the rate constant for the unsubstituted reactant.
σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.
ρ (rho) is the reaction constant, which is characteristic of the reaction type and its sensitivity to substituent effects.
A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value signifies that the reaction is favored by electron-donating groups. The magnitude of ρ reflects the sensitivity of the reaction to these electronic effects. While direct QSRR studies on this compound are not widely reported, this methodology is broadly applicable to its derivatives.
Influence of Substituent Effects on Chemical Reactivity and Selectivity
The electronic effects of substituents on the aromatic rings of N-alkylbenzanilides have a profound impact on their reactivity, particularly in reactions like alkaline hydrolysis. A Hammett plot, which graphically represents the correlation between the logarithm of the reaction rate and the Hammett substituent constant (σ), is a powerful tool for analyzing these effects.
A study on the basic methanolysis of a series of substituted N-methyl-p-toluanilides, compounds closely related to this compound, provides valuable insights. The Hammett plot for this reaction yielded a straight line with a reaction constant (ρ) of +3.1. This large, positive ρ value indicates that the reaction is highly sensitive to substituent effects and is significantly accelerated by electron-withdrawing groups on the N-phenyl ring. Such a result is consistent with a reaction mechanism where negative charge develops in the transition state, which is stabilized by electron-withdrawing substituents. This would be expected in a mechanism involving nucleophilic attack at the carbonyl carbon as the rate-determining step.
The data below from the study on N-methyl-p-toluanilides illustrates this relationship.
| Substituent (X) on N-phenyl ring | Hammett Constant (σ) | Rate Constant (10⁵ k, s⁻¹) | log(k) |
|---|---|---|---|
| p-OCH₃ | -0.27 | 2.1 | -4.68 |
| p-CH₃ | -0.17 | 4.0 | -4.40 |
| H | 0.00 | 10.0 | -4.00 |
| p-Cl | 0.23 | 52.5 | -3.28 |
| m-Cl | 0.37 | 178.0 | -2.75 |
| p-NO₂ | 0.78 | 2630.0 | -1.58 |
Data adapted from the basic methanolysis of N-methyl-p-toluanilides at 373 K.
This strong correlation underscores the dominance of electronic effects in determining the rate of nucleophilic attack at the amide carbonyl group in this class of compounds.
Conformational Analysis and its Impact on Chemical Properties
The amide bond in this compound has partial double bond character due to resonance, which restricts rotation around the C-N bond. This leads to the possibility of cis and trans geometric isomers (also referred to as E/Z isomers). wikipedia.orgsavemyexams.com In this compound, the cis conformation places the benzoyl group and the N-phenyl group on the same side of the C-N bond, while the trans conformation places them on opposite sides.
Figure 1. Cis and Trans conformers of this compound.
Studies on analogous N-alkylated anilides have shown that N-methylation can significantly alter the conformational preference. For example, while formanilide (B94145) exists as a mixture of cis and trans isomers (with trans being more stable), N-methylformanilide shows a reversed stability, favoring the cis (or Z) isomer. bgsu.edu This reversal is attributed to steric interactions. In N-methylbenzanilide, the cis conformation is also found to be predominant. wikipedia.org This preference for the cis conformation in N-alkylated benzanilides is significant as it positions the two aromatic rings in a specific spatial arrangement, which can influence reactivity, crystal packing, and biological activity.
The conformation of the amide group has been shown to be critical in directing the outcome of certain reactions. For instance, in the oxidative dearomatic cyclization of N-substituted benzanilide (B160483) derivatives, the reaction yields were directly related to the cis and trans conformations of the amide bond. wikipedia.org A preference for the cis conformation can bring reactive sites on the two different phenyl rings into proximity, facilitating intramolecular reactions.
The energy barrier to rotation around the C-N amide bond is typically high enough to allow for the observation of distinct conformers by techniques like NMR spectroscopy at room temperature. montana.edunih.gov
Theoretical Insights into Structure-Property Modulations
Theoretical chemistry, particularly methods like Density Functional Theory (DFT), provides powerful tools to investigate the structure and properties of this compound at the molecular level. These computational approaches can calculate various properties that are difficult or impossible to measure experimentally.
Key theoretical insights include:
Conformational Energies: DFT calculations can determine the relative energies of the cis and trans conformers of this compound, predicting which isomer is more stable and by how much. These calculations can also map the potential energy surface for rotation around the C-N amide bond and the C-aryl bonds, providing the energy barriers for interconversion. For the related N-methylbenzamide, the rotational barrier around the C(sp²)-C(aryl) bond has been calculated to be approximately 2.80 kcal/mol. researchgate.net The rotational barrier for the amide C-N bond in similar systems is significantly higher, typically in the range of 20–23 kcal/mol. nih.govnih.gov
Electronic Properties: Computational methods can map the electrostatic potential surface of the molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This helps in predicting sites of reactivity for electrophilic or nucleophilic attack.
Geometric Parameters: Optimized geometries from theoretical calculations provide precise bond lengths and angles. For instance, the partial double bond character of the amide C-N bond results in a shorter bond length compared to a typical C-N single bond. auburn.edu
The table below summarizes typical rotational energy barriers for different bonds in N-alkylated benzamide-type structures, derived from computational studies on analogous molecules.
| Bond | Type of Rotation | Typical Calculated Energy Barrier (kcal/mol) | Consequence |
|---|---|---|---|
| Amide (CO-N) | Cis-Trans Isomerization | ~20-23 | Slow interconversion at room temperature; distinct isomers observable. |
| Aryl-Carbonyl (Ph-CO) | Aryl Ring Rotation | ~2.8 | Relatively fast rotation, but a preferred non-planar conformation. |
| Aryl-Nitrogen (Ph-N) | Aryl Ring Rotation | Variable, depends on substitution | Influences overall molecular shape and steric accessibility. |
Data are representative values from studies on analogous N-alkyl amides. nih.govresearchgate.netnih.gov
These theoretical insights complement experimental findings, providing a more complete picture of how the three-dimensional structure and electronic distribution of this compound dictate its chemical properties and reactivity.
Q & A
Q. How can researchers leverage FAIR data principles to enhance the accessibility and reproducibility of studies on this compound?
- Methodological Answer : Deposit raw data (spectra, chromatograms) in certified repositories (e.g., PubChem, nmrXiv) with unique digital object identifiers (DOIs). Use electronic lab notebooks (ELNs) like Chemotion to track experimental workflows and share protocols via CC-BY licenses .
Key Considerations
- Data Contradiction Analysis : Apply triangulation methods (e.g., cross-validation with independent techniques) to reconcile conflicting results .
- Ethical Compliance : Document safety protocols (e.g., fume hood use, waste disposal) per OSHA standards when handling hazardous intermediates .
- Interdisciplinary Collaboration : Engage statisticians and data scientists to optimize experimental designs and interpret complex datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
